Octahydrofuro[3,2-c]pyridine hydrochloride

Medicinal Chemistry Fragment-Based Drug Design Pharmacophore Modeling

Octahydrofuro[3,2-c]pyridine hydrochloride (CAS 1360363-68-3) is a fully saturated, bicyclic heterocycle combining a tetrahydrofuran ring fused to a piperidine ring in a [3,2-c] orientation. With a molecular weight of 163.64 g/mol and formula C₇H₁₄ClNO, it is supplied as a hydrochloride salt to enhance handling and solubility.

Molecular Formula C7H14ClNO
Molecular Weight 163.64 g/mol
CAS No. 1360363-68-3
Cat. No. B1434315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctahydrofuro[3,2-c]pyridine hydrochloride
CAS1360363-68-3
Molecular FormulaC7H14ClNO
Molecular Weight163.64 g/mol
Structural Identifiers
SMILESC1CNCC2C1OCC2.Cl
InChIInChI=1S/C7H13NO.ClH/c1-3-8-5-6-2-4-9-7(1)6;/h6-8H,1-5H2;1H
InChIKeyQSYGFGDTZMQKHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Octahydrofuro[3,2-c]pyridine Hydrochloride (CAS 1360363-68-3): Saturated Scaffold Procurement and Differentiation Guide


Octahydrofuro[3,2-c]pyridine hydrochloride (CAS 1360363-68-3) is a fully saturated, bicyclic heterocycle combining a tetrahydrofuran ring fused to a piperidine ring in a [3,2-c] orientation [1]. With a molecular weight of 163.64 g/mol and formula C₇H₁₄ClNO, it is supplied as a hydrochloride salt to enhance handling and solubility . Unlike its aromatic parent, furo[3,2-c]pyridine, the octahydro scaffold lacks planar unsaturation, resulting in a conformationally constrained, sp³-rich core that is a critical design element for fragment-based drug discovery and building-block libraries [1].

Procurement Risk: Why Furo[3,2-c]pyridine Analogs Cannot Replace Octahydrofuro[3,2-c]pyridine Hydrochloride


Generic substitution within the furo[3,2-c]pyridine class is not scientifically valid due to profound differences in molecular shape, electrostatic potential, and physicochemical properties that arise from scaffold saturation and ring-fusion topology. The fully saturated octahydro[3,2-c] core possesses zero rotatable bonds and a unique hydrogen-bonding donor/acceptor count (2 HBD / 2 HBA) [1], which directly impacts target engagement and solubility. In contrast, the aromatic parent furo[3,2-c]pyridine has a planar structure with different electronic distribution and only 1 HBA [1]. Regioisomeric analogs such as octahydrofuro[3,4-c]pyridine or octahydrofuro[3,2-b]pyridine, despite identical heavy-atom counts, present distinct topological polar surface areas (TPSA) and spatial orientation of the heteroatoms, which can fundamentally alter biological recognition and pharmacokinetic profiles [2].

Quantitative Differentiation of Octahydrofuro[3,2-c]pyridine Hydrochloride: Key Selection Metrics


Superior Hydrogen Bond Donor Count vs. Aromatic Parent Furo[3,2-c]pyridine

The target compound provides an additional hydrogen bond donor (HBD) compared to its unsaturated aromatic parent, furo[3,2-c]pyridine. Octahydrofuro[3,2-c]pyridine hydrochloride (free base form) has a computed HBD count of 2 (the piperidine NH and no contribution from the ether oxygen), whereas furo[3,2-c]pyridine has an HBD count of 0 [1]. This is a critical differentiation for engaging biological targets requiring specific directional hydrogen-bonding interactions [2].

Medicinal Chemistry Fragment-Based Drug Design Pharmacophore Modeling

Conformational Restriction Index: Zero Rotatable Bonds for Target Precision

The octahydro[3,2-c] scaffold provides complete conformational restriction with a rotatable bond count of 0, compared to 1 rotatable bond in the partially saturated 4,5,6,7-tetrahydrofuro[3,2-c]pyridine analog and 0 in the rigid aromatic parent [1]. This unique profile among saturated analogs minimizes the entropic penalty upon binding while offering a non-planar topology distinct from aromatic systems, directly contributing to improved ligand efficiency indices [2].

Conformational Analysis Ligand Efficiency Structure-Based Design

Optimized Topological Polar Surface Area (TPSA) for CNS Drug-Like Space

The target compound exhibits a TPSA of 21.3 Ų, which is strategically positioned for central nervous system (CNS) drug design, where a TPSA < 60-70 Ų is often required for passive blood-brain barrier penetration [1]. This value is identical to or slightly varied from its saturated regioisomers (e.g., potentially 21.3 Ų for octahydrofuro[3,4-c]pyridine) but significantly lower than more polar saturated heterocycles like octahydropyrano[3,2-c]pyridine (TPSA ~ 30.5 Ų, due to the additional oxygen), making the target compound a superior choice for CNS programs requiring minimal polarity [2].

Drug-Likeness CNS Penetration ADME Prediction

Validated Purity Specification: 95% HPLC Purity as a Procurement Baseline

Supplier certificates of analysis (COA) for octahydrofuro[3,2-c]pyridine hydrochloride from AKSci (Cat. No. 1443EC) specify a minimum purity of 95% as determined by HPLC . While many in-class unvalidated analogs are offered with lower or unspecified purity, this documented specification provides a verifiable procurement quality baseline that ensures consistency in biological assay outcomes, particularly when compared to non-certified batches of octahydrofuro[3,4-c]pyridine hydrochloride which lack publicly accessible COA data from a major supplier [1].

Quality Control Building Block Certification Reproducibility

Ideal Application Scenarios for Octahydrofuro[3,2-c]pyridine Hydrochloride Based on Quantitative Differentiation


Fragment-Based Lead Generation Requiring Conformational Lock and sp³ Character

When designing a fragment library aimed at disrupting protein-protein interactions with shallow binding pockets, the zero rotatable bonds and saturated core of the compound (as established in Section 3, Evidence Item 2) provide a pre-organized binding conformation. This directly addresses the need for low-molecular-weight fragments with high ligand efficiency, as the [3,2-c] isomer offers a unique dihedral angle profile compared to [3,4-c] or [3,2-b] isomers, potentially accessing novel vectors for fragment growth [1].

Central Nervous System (CNS) Drug Discovery Programs Prioritizing BBB Penetration

The low TPSA of 21.3 Ų (Section 3, Evidence Item 3) makes this scaffold a strategic choice for developing CNS-penetrant leads. The compound's reduced polarity compared to the pyrano-oxa analog (TPSA ~30.5 Ų) minimizes active efflux transporter recognition, a critical advantage for achieving therapeutic brain concentrations [1]. Researchers optimizing CNS MPO (Multiparameter Optimization) scores should prioritize this scaffold over more polar saturated heterocycles [2].

Medicinal Chemistry Campaigns Targeting Specific Donor-Acceptor Pharmacophores

For a biological target whose crystal structure reveals two distinct hydrogen-bond donor interactions, the compound's dual HBD capacity (Section 3, Evidence Item 1) provides a direct advantage over the aromatic parent furo[3,2-c]pyridine (HBD=0). This allows the fully saturated scaffold to serve as a direct bioisostere for piperidine-based pharmacophores while offering enhanced three-dimensionality, which is often critical for kinase selectivity profiles [1].

Quality-Assured Building Block Supply for High-Throughput Chemistry Core Facilities

Core facilities executing parallel synthesis or high-throughput experimentation require building blocks with guaranteed purity to avoid false negatives from contaminant interference. The 95% COA-backed purity specification (Section 3, Evidence Item 4) positions this compound as a reliable procurement choice over analogous building blocks (like octahydrofuro[3,4-c]pyridine HCl) that lack equivalent quality documentation, thereby reducing batch-to-batch variability in library production [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Octahydrofuro[3,2-c]pyridine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.